3-Hydroxyquinoline-4-carbonitrile
Overview
Description
3-Hydroxyquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H6N2O. It is a derivative of quinoline, featuring a hydroxyl group at the third position and a nitrile group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-4-carbonitrile typically involves the reaction of 3-hydroxyquinoline with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the hydroxyl and nitrile groups.
3-Hydroxyquinoline: Similar structure but without the nitrile group.
4-Cyanoquinoline: Similar structure but without the hydroxyl group.
Uniqueness: 3-Hydroxyquinoline-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
3-Hydroxyquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group at the 3-position and a nitrile group at the 4-position of the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to related compounds.
Property | Value |
---|---|
Molecular Formula | C10H6N2O |
Molecular Weight | 174.17 g/mol |
Melting Point | 155-157 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells, primarily through the activation of caspase pathways. For instance, in vitro assays revealed that this compound effectively reduced cell viability in human lung cancer (H460) and colorectal cancer (HT-29) cell lines, with IC50 values indicating potent activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
- DNA Interaction : It has been shown to intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound had superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anticancer Activity : In a recent study focusing on various quinoline derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range for H460 and HT-29 cells, demonstrating its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Quinoline | Lacks functional groups | Minimal biological activity |
3-Hydroxyquinoline | Hydroxyl group at 3-position | Moderate antimicrobial effects |
4-Cyanoquinoline | Nitrile group at 4-position | Limited anticancer properties |
This compound | Hydroxyl and nitrile groups confer enhanced reactivity | Strong antimicrobial and anticancer activities |
Properties
IUPAC Name |
3-hydroxyquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZROBIXCHBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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